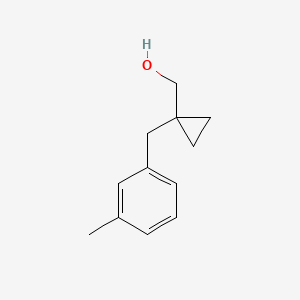

(1-(3-Methylbenzyl)cyclopropyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H16O |

|---|---|

Molekulargewicht |

176.25 g/mol |

IUPAC-Name |

[1-[(3-methylphenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C12H16O/c1-10-3-2-4-11(7-10)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3 |

InChI-Schlüssel |

ZCLHOCUBAIALNF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)CC2(CC2)CO |

Herkunft des Produkts |

United States |

Whitepaper: Scalable Synthesis Pathway for (1-(3-Methylbenzyl)cyclopropyl)methanol

Executive Summary

In the landscape of modern drug discovery, 1,1-disubstituted cyclopropyl moieties are frequently deployed to rigidify flexible pharmacophores. This structural pre-organization minimizes the entropic penalty upon target binding, improving both affinity and metabolic stability. (1-(3-Methylbenzyl)cyclopropyl)methanol is a highly versatile building block that features a sterically constrained primary alcohol and a lipophilic 3-methylbenzyl group, making it an ideal precursor for central nervous system (CNS) active compounds and G-protein-coupled receptor (GPCR) antagonists.

This technical guide outlines a robust, three-step synthetic pathway designed for high yield and scalability. By eschewing capricious carbanion chemistry in favor of Phase-Transfer Catalysis (PTC), this route provides a self-validating, industrially viable framework for producing the target cyclopropyl carbinol.

Retrosynthetic Strategy & Mechanistic Causality

The primary synthetic challenge lies in the construction of the 1,1-disubstituted cyclopropane ring. Traditional retrosynthetic logic might suggest the direct α -alkylation of a pre-formed ethyl cyclopropanecarboxylate using a strong base (e.g., LDA) and 3-methylbenzyl bromide. However, direct α -alkylation of cyclopropanecarboxylate esters is notoriously unreliable; literature demonstrates that such approaches frequently fail due to the inherent instability and ring-opening propensity of the intermediate cycloalkyl carbanion [1].

To circumvent this thermodynamic trap, we architect a de novo cyclopropanation strategy utilizing 3-(3-methylphenyl)propanenitrile as the starting material.

-

Phase-Transfer Catalyzed (PTC) Cyclopropanation: We employ the Makosza PTC methodology[2]. By reacting the nitrile with 1,2-dibromoethane in a biphasic system (50% aqueous NaOH and toluene) with a quaternary ammonium salt, we generate the carbanion at the liquid-liquid interface. This avoids the need for hazardous, moisture-sensitive bases (e.g., NaH) and suppresses Claisen-type self-condensation, driving the dialkylation to completion [3].

-

Sterically Hindered Hydrolysis: The resulting nitrile is situated on a fully substituted (quaternary) carbon within a cyclopropane ring, creating severe steric hindrance. Standard aqueous hydrolysis is kinetically stalled. We overcome this activation barrier by using ethylene glycol as a high-boiling solvent, allowing the reaction to reach 160 °C [4, 5].

-

Chemoselective Reduction: The resulting carboxylic acid is reduced to the target primary alcohol using Lithium Aluminum Hydride ( LiAlH4 ), which possesses the requisite nucleophilicity to attack the sterically encumbered carboxylate salt.

Figure 1: Retrosynthetic analysis of (1-(3-Methylbenzyl)cyclopropyl)methanol.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each transformation before proceeding.

Step 1: PTC Cyclopropanation

Objective: Synthesis of 1-(3-Methylbenzyl)cyclopropanecarbonitrile.

-

Mechanistic Rationale: Benzyltriethylammonium chloride (TEBAC) acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the α -carbon of the nitrile. The high local concentration of the resulting carbanion at the interface facilitates rapid sequential SN2 displacements of the bromides in 1,2-dibromoethane.

-

Procedure:

-

Charge a 1 L 3-neck flask equipped with a mechanical stirrer with 3-(3-methylphenyl)propanenitrile (1.0 equiv, 100 mmol), 1,2-dibromoethane (1.5 equiv, 150 mmol), TEBAC (0.05 equiv, 5 mmol), and toluene (200 mL).

-

Begin vigorous mechanical stirring (>500 rpm) to maximize the interfacial surface area.

-

Dropwise, add 50% aqueous NaOH (100 mL) over 30 minutes. The reaction is mildly exothermic.

-

Heat the biphasic mixture to 65 °C for 12 hours.

-

Self-Validation: Monitor by GC-MS. The reaction is complete when the starting material peak vanishes. Alternatively, verify via 1 H NMR by the disappearance of the α -proton multiplet (~2.6 ppm) and the emergence of cyclopropyl protons (~0.8–1.2 ppm).

-

Cool to room temperature, separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.

-

Step 2: High-Temperature Alkaline Hydrolysis

Objective: Conversion of the sterically hindered nitrile to 1-(3-Methylbenzyl)cyclopropanecarboxylic acid.

-

Mechanistic Rationale: The quaternary cyclopropyl center shields the nitrile carbon from nucleophilic attack. Ethylene glycol (bp 197 °C) permits a reaction temperature of 160 °C, providing the thermal energy required to force the hydration of the nitrile to an amide, and its subsequent hydrolysis to the carboxylate [4].

-

Procedure:

-

Dissolve the crude 1-(3-Methylbenzyl)cyclopropanecarbonitrile (100 mmol) in ethylene glycol (150 mL).

-

Add solid Potassium Hydroxide (KOH, 5.0 equiv, 500 mmol).

-

Equip the flask with a reflux condenser and heat the mixture to 160 °C for 24 hours.

-

Self-Validation: Extract a 0.5 mL aliquot, acidify, and analyze by IR spectroscopy. The sharp nitrile stretch at ~2240 cm −1 must completely disappear, replaced by a broad O-H stretch (2500–3300 cm −1 ) and a strong C=O stretch (~1700 cm −1 ).

-

Cool the mixture, dilute with water (300 mL), and wash with diethyl ether to remove unreacted neutrals.

-

Acidify the aqueous layer with 6M HCl to pH 2. Extract the precipitated acid with ethyl acetate (3 x 100 mL). Dry and concentrate.

-

Step 3: Chemoselective Reduction

Objective: Reduction of the carboxylic acid to (1-(3-Methylbenzyl)cyclopropyl)methanol.

-

Mechanistic Rationale: LiAlH4 is utilized for its powerful hydride-donating capability, which is necessary to reduce the sterically hindered carboxylate. The reaction must be initiated at 0 °C to safely manage the exothermic evolution of hydrogen gas during the initial deprotonation.

-

Procedure:

-

Suspend LiAlH4 (2.0 equiv, 200 mmol) in anhydrous THF (150 mL) under an argon atmosphere at 0 °C.

-

Dissolve 1-(3-Methylbenzyl)cyclopropanecarboxylic acid (100 mmol) in anhydrous THF (50 mL) and add dropwise to the LiAlH4 suspension over 1 hour.

-

Allow the mixture to warm to room temperature, then reflux (65 °C) for 5 hours.

-

Self-Validation: Quench a micro-aliquot and analyze by TLC (Hexanes/EtOAc 7:3, KMnO4 stain). Confirm the presence of the primary alcohol via 1 H NMR by identifying the diagnostic −CH2−OH singlet/doublet at ~3.5 ppm.

-

Cool to 0 °C and perform a Fieser quench: add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LiAlH4 used).

-

Filter the granular aluminum salts through Celite, concentrate the filtrate, and purify via silica gel chromatography to yield the pure target compound.

-

Figure 2: Step-by-step experimental workflow and reaction conditions.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric parameters, thermodynamic conditions, and expected yields for the optimized synthetic pathway.

| Reaction Step | Reagents & Catalysts | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| 1. Cyclopropanation | 1,2-Dibromoethane (1.5 eq), 50% NaOH, TEBAC (0.05 eq) | Toluene / H2O | 65 | 12 | 80 – 85 |

| 2. Hydrolysis | KOH (5.0 eq) | Ethylene Glycol | 160 | 24 | 75 – 80 |

| 3. Reduction | LiAlH4 (2.0 eq) | Anhydrous THF | 0 → 65 | 5 | 88 – 92 |

| Overall Process | - | - | - | - | ~ 52 – 62 |

References

- Title: Cyclooxygenase-1-Selective Inhibitors Based on the (E)

- Title: PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?

- Source: science24.

- Source: benchchem.

- Source: benchchem.

An In-Depth Technical Guide to the Physicochemical Properties of (1-(3-Methylbenzyl)cyclopropyl)methanol

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel small molecule, (1-(3-Methylbenzyl)cyclopropyl)methanol. In the context of modern drug discovery and development, a thorough understanding of a compound's physical and chemical characteristics is paramount. These properties govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This document outlines a strategic approach to characterizing (1-(3-Methylbenzyl)cyclopropyl)methanol, combining state-of-the-art in silico predictions with robust, field-proven experimental protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of new chemical entities.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific evaluation. A critical, and often early, stage in this process is the comprehensive characterization of its physicochemical properties. These intrinsic attributes of a molecule dictate its solubility, stability, permeability, and ultimately, its bioavailability and therapeutic efficacy.[1][2] A well-characterized compound with a favorable physicochemical profile is more likely to navigate the complexities of formulation, preclinical, and clinical development successfully.

(1-(3-Methylbenzyl)cyclopropyl)methanol is a novel compound featuring a unique combination of a substituted benzyl group and a cyclopropylmethanol moiety. This structure presents interesting possibilities for molecular interactions but also raises key questions regarding its behavior in biological systems. This guide serves as a foundational blueprint for elucidating these properties, providing both a predictive overview and a detailed experimental roadmap.

Compound Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation.

-

Chemical Name: (1-(3-Methylbenzyl)cyclopropyl)methanol

-

Molecular Formula: C₁₂H₁₆O

-

Molecular Weight: 176.26 g/mol

-

Canonical SMILES: Cc1cccc(CC2(CO)CC2)c1

The structure combines a hydrophobic 3-methylbenzyl group with a more polar cyclopropylmethanol group, suggesting a molecule with amphipathic character. The strained cyclopropyl ring may also influence its metabolic stability and conformational preferences.

Caption: 2D Structure of (1-(3-Methylbenzyl)cyclopropyl)methanol.

In Silico Physicochemical Profile: A Predictive First Look

In the absence of empirical data for a novel compound, computational models provide a rapid and cost-effective first assessment of its key physicochemical properties.[3][4] These predictions are invaluable for prioritizing synthetic efforts and designing initial experimental studies. The following properties are typically evaluated using Quantitative Structure-Property Relationship (QSPR) models and other computational methods available in software suites like those from ChemAxon or VCCLAB.[5][6]

| Property | Predicted Value/Range | Scientific Rationale & Implication in Drug Development |

| Melting Point (°C) | Solid at room temperature | A melting point significantly above ambient temperature is desirable for solid dosage form stability. Prediction is based on molecular symmetry, intermolecular forces, and crystal lattice energy.[7] |

| Boiling Point (°C) | High (>250 °C) | The presence of a hydroxyl group allows for hydrogen bonding, leading to a higher boiling point than a non-polar analogue. This indicates low volatility. |

| logP (Octanol/Water) | 2.5 - 3.5 | This value predicts the lipophilicity of the molecule. A logP in this range often represents a good balance between aqueous solubility for dissolution and lipid permeability for membrane transport.[8] |

| Aqueous Solubility | Low to Moderate | The hydrophobic benzyl moiety is expected to limit aqueous solubility, while the hydroxyl group will provide some hydrophilic character. Poor solubility is a major hurdle for oral bioavailability.[9] |

| pKa | ~16 (for the alcohol) | The cyclopropylmethanol hydroxyl group is expected to be a very weak acid, similar to other primary alcohols. It will be neutral at physiological pH, which is crucial for predicting its charge state and interactions.[10][11] |

Disclaimer: These values are in silico predictions and must be confirmed by experimental data. They serve as a hypothesis-generating tool for guiding laboratory work.

Proposed Experimental Characterization Program

The following section details the essential experimental protocols required to definitively characterize the physicochemical properties of (1-(3-Methylbenzyl)cyclopropyl)methanol. The narrative is designed to explain not just what to do, but why each step and technique is chosen.

Caption: Experimental workflow for physicochemical characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: Before any other property is measured, the purity of the compound must be rigorously established. HPLC is the gold standard for this, as it can separate the target compound from starting materials, by-products, and degradants with high resolution.[12] An inaccurate purity value can lead to erroneous results in all subsequent assays, particularly solubility.

Protocol: HPLC Purity Analysis

-

System Preparation:

-

HPLC System: An Agilent 1260 Infinity II or equivalent system with a Diode Array Detector (DAD) is recommended.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for a molecule of this polarity.

-

Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. The acidic modifier helps to ensure sharp, symmetrical peaks for the alcohol.

-

Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

-

Sample and Standard Preparation:

-

Stock Solution: Accurately weigh approximately 10 mg of (1-(3-Methylbenzyl)cyclopropyl)methanol and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C to ensure run-to-run reproducibility.

-

Detection Wavelength: Scan from 200-400 nm. The primary monitoring wavelength should be set at the absorbance maximum of the aromatic ring (likely around 254 nm).

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 30% B

-

18.1-22 min: Hold at 30% B (re-equilibration) This gradient is designed to elute the main peak and then wash out any more lipophilic impurities.

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Structural Verification by Spectroscopy

Causality: Spectroscopic analysis provides unambiguous confirmation that the synthesized molecule has the correct chemical structure. Each technique offers a unique piece of the structural puzzle.

Rationale: NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a small molecule. Both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[5][13]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[14]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons, a singlet for the methyl group, methylene protons of the benzyl group, and signals for the cyclopropyl and methanol protons.

-

Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments.

-

If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

-

Rationale: MS provides the molecular weight of the compound, offering a fundamental check of its elemental composition.

Protocol: Direct Infusion Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via a syringe pump at a low flow rate (5-10 µL/min).[15]

-

Analysis: Acquire the mass spectrum in positive ion mode. Expect to see the protonated molecule [M+H]⁺ at m/z 177.27, and potentially a sodium adduct [M+Na]⁺ at m/z 199.25.

Rationale: FT-IR is a rapid and simple method to confirm the presence of key functional groups.

Protocol: Neat Liquid FT-IR

-

Sample Application: As (1-(3-Methylbenzyl)cyclopropyl)methanol is predicted to be a liquid or low-melting solid, a neat spectrum can be obtained. Place one drop of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).[6]

-

Sandwiching: Place a second salt plate on top to create a thin liquid film.[16]

-

Acquisition: Place the "sandwich" in the spectrometer's sample holder and acquire the spectrum. Key expected absorbances include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹), and C=C stretches from the aromatic ring (~1600-1450 cm⁻¹).

Determination of Core Physicochemical Properties

Causality: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.[17]

Protocol: Capillary Melting Point Determination (using Mel-Temp apparatus)

-

Sample Preparation: Ensure the purified compound is a dry, fine powder.

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[9]

-

Initial Determination: Place the capillary in the Mel-Temp apparatus and heat rapidly to get an approximate melting range.[2]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow rate (1-2°C per minute) near the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Causality: Aqueous solubility is one of the most critical properties for drug development, as a compound must be in solution to be absorbed. The shake-flask method is the gold standard for determining thermodynamic solubility.[18]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step. Centrifuge the vial at high speed and carefully remove an aliquot of the supernatant, or filter the solution through a 0.45 µm filter.

-

Quantification: Accurately dilute the saturated solution with a suitable solvent (e.g., acetonitrile/water).

-

Analysis: Determine the concentration of the compound in the diluted solution using the previously developed HPLC method against a standard curve of known concentrations.

-

Calculation: Back-calculate to determine the concentration in the original saturated solution, which represents the aqueous solubility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion and Forward Look

The comprehensive physicochemical characterization of (1-(3-Methylbenzyl)cyclopropyl)methanol, as outlined in this guide, is a critical exercise in due diligence for any research or drug development program. The initial in silico predictions provide a valuable, resource-sparing framework for hypothesis generation. However, it is the rigorous experimental verification of these properties—purity, identity, melting point, and solubility—that provides the high-quality, reliable data necessary for informed decision-making.

By following the detailed protocols within this guide, researchers can build a robust data package for (1-(3-Methylbenzyl)cyclopropyl)methanol. This package will not only define its fundamental chemical nature but also provide crucial insights into its potential as a drug candidate, guiding future efforts in formulation, ADME studies, and ultimately, the assessment of its therapeutic potential.

References

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved March 10, 2026, from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved March 10, 2026, from [Link]

-

Millipore Corporation. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. Retrieved March 10, 2026, from [Link]

-

Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved March 10, 2026, from [Link]

-

Cogent Engineering. (2025, December 5). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Taylor & Francis. Retrieved March 10, 2026, from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 10, 2026, from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved March 10, 2026, from [Link]

-

Omni Calculator. (2024, April 10). pKa Calculator. Retrieved March 10, 2026, from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved March 10, 2026, from [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. Retrieved March 10, 2026, from [Link]

-

Pearson. (n.d.). pKa Calculator. Retrieved March 10, 2026, from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved March 10, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved March 10, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved March 10, 2026, from [Link]

-

Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. [Link]

-

Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved March 10, 2026, from [Link]

-

Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E29. [Link]

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved March 10, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Direct Infusion. Retrieved March 10, 2026, from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved March 10, 2026, from [Link]

-

SciForum. (2007). Estimation of ADME Properties in Drug Discovery: Predicting Caco-2 Cell Permeability Using Atom-Based Stochastic and. Retrieved March 10, 2026, from [Link]

-

ChemAxon Docs. (n.d.). Convert from SMILES to Structure. Retrieved March 10, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2021, August 31). Effective Solubility Calculator. Retrieved March 10, 2026, from [Link]

- Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved March 10, 2026, from [Link]

-

LIPID MAPS. (n.d.). Calculator Plugins. Retrieved March 10, 2026, from [Link]

-

MolView. (n.d.). MolView. Retrieved March 10, 2026, from [Link]

-

ezcalc.me. (2025, May 9). Boiling Point Calculator. Retrieved March 10, 2026, from [Link]

-

Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved March 10, 2026, from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved March 10, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved March 10, 2026, from [Link]

-

Diva-Portal.org. (2022, September 7). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Retrieved March 10, 2026, from [Link]

-

Royal Society of Chemistry. (2020, January 23). CHAPTER 6: Derivatisation for Direct Infusion– and Liquid Chromatography–Mass Spectrometry. Retrieved March 10, 2026, from [Link]

-

PubChem. (n.d.). alpha-Cyclopropyl-alpha-methylbenzenemethanol. Retrieved March 10, 2026, from [Link]

Sources

- 1. pKa Calculator | Convert Ka↔pKa + Acid Strength Gauge [pearson.com]

- 2. mdpi.com [mdpi.com]

- 3. leskoff.com [leskoff.com]

- 4. researchgate.net [researchgate.net]

- 5. chemaxon.com [chemaxon.com]

- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 7. omnicalculator.com [omnicalculator.com]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. EPA On-line Tools for Site Assessment Calculation | Ecosystems Research | US EPA [www3.epa.gov]

- 10. omnicalculator.com [omnicalculator.com]

- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 12. SMILES to Structure Converter | Free Online Tool â ChemAI [chemai.in]

- 13. Boiling Point Calculator [trimen.pl]

- 14. Boiling Point Calculator | Estimate Boiling Point Under Different Pressures [pearson.com]

- 15. researchgate.net [researchgate.net]

- 16. Ksp Solubility Product Calculator | Solve Solubility & Common Ion Effect [pearson.com]

- 17. 3-Cyclopropyl-α-(1-methylpropyl)benzenemethanol CAS#: 1537948-75-6 [chemicalbook.com]

- 18. A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru - PMC [pmc.ncbi.nlm.nih.gov]

theoretical properties of (1-(3-Methylbenzyl)cyclopropyl)methanol

An In-Depth Technical Guide to the Theoretical Properties of (1-(3-Methylbenzyl)cyclopropyl)methanol

Executive Summary

This document provides a comprehensive theoretical analysis of the novel chemical entity, (1-(3-Methylbenzyl)cyclopropyl)methanol. In the absence of extensive empirical data, this guide leverages established principles of computational chemistry and predictive modeling to forecast its physicochemical properties, spectroscopic signature, and pharmacokinetic (ADMET) profile. The insights presented herein are intended to guide future experimental design, synthesis, and evaluation for researchers, scientists, and drug development professionals. All properties discussed are in silico predictions and necessitate empirical validation.

Introduction to (1-(3-Methylbenzyl)cyclopropyl)methanol

(1-(3-Methylbenzyl)cyclopropyl)methanol is a unique small molecule integrating two key structural motifs of interest in medicinal chemistry: the cyclopropyl ring and a substituted benzyl group. The cyclopropyl group, a strained three-membered ring, is often used as a bioisostere for other groups and can impart unique conformational rigidity and metabolic stability to a molecule.[1][2] Its presence can influence binding affinity to biological targets and improve pharmacokinetic properties.[2] The 3-methylbenzyl alcohol moiety provides a combination of aromatic character for potential π-stacking interactions and a primary alcohol for hydrogen bonding, while the methyl group can influence steric interactions and metabolic pathways.[3]

This guide provides a foundational, albeit theoretical, characterization of this compound to assess its potential viability and guide its synthesis and subsequent empirical testing.

Predicted Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility to cell permeability. The predicted properties for (1-(3-Methylbenzyl)cyclopropyl)methanol are summarized below. These values are derived from computational algorithms that analyze the molecule's structure.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₈O | Defines the elemental composition and exact mass. |

| Molecular Weight | 190.28 g/mol | Influences diffusion and transport across membranes; typically <500 Da is preferred. |

| IUPAC Name | (1-(3-methylbenzyl)cyclopropyl)methanol | Provides an unambiguous, systematic name for the chemical structure. |

| logP (Octanol/Water) | ~2.8 - 3.2 | Indicates lipophilicity. This value suggests good membrane permeability but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | Predicts transport properties. A low TPSA like this is associated with good cell membrane and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (from the -OH group) | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 1 (from the -OH group) | Influences solubility and binding interactions. |

| pKa (Acidic) | ~15-16 | The hydroxyl group is weakly acidic, typical for an alcohol. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and confirmation. The following are predictions for the key signals expected in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Such predictions are often generated using machine learning models trained on vast spectral databases.[4][5][6]

¹H NMR Spectroscopy

-

Aromatic Protons (δ 7.0-7.3 ppm): Four protons on the benzene ring are expected. Due to the 1,3-substitution pattern, complex splitting (multiplets) is anticipated.

-

Benzylic Protons (-CH₂-Ar, δ ~2.7 ppm): A singlet integrating to two protons.

-

Methanol Protons (-CH₂OH, δ ~3.5 ppm): A singlet integrating to two protons. The chemical shift can be variable and depends on solvent and concentration.

-

Hydroxyl Proton (-OH, variable δ): A broad singlet, the position of which is highly dependent on solvent and concentration.

-

Methyl Protons (-CH₃, δ ~2.3 ppm): A singlet integrating to three protons.

-

Cyclopropyl Protons (δ 0.3-0.8 ppm): Four protons on the cyclopropane ring. These protons are highly shielded and will appear in the upfield region, likely as complex, overlapping multiplets.

¹³C NMR Spectroscopy

-

Aromatic Carbons (δ 125-140 ppm): Six signals are expected. The carbon bearing the methyl group and the carbon bearing the benzyl group will be distinct from the other four.

-

Methanol Carbon (-CH₂OH, δ ~65-70 ppm): A single peak.

-

Benzylic Carbon (-CH₂-Ar, δ ~40-45 ppm): A single peak.

-

Quaternary Cyclopropyl Carbon (-C-, δ ~20-25 ppm): The carbon atom of the cyclopropyl ring attached to the benzyl and methanol groups.

-

Methyl Carbon (-CH₃, δ ~21 ppm): A single peak.

-

Cyclopropyl Carbons (-CH₂-, δ ~5-15 ppm): Two equivalent methylene carbons in the cyclopropane ring.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Medium intensity peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium-to-strong intensity peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity peaks around 1600 cm⁻¹ and 1450 cm⁻¹.

-

C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region.

Theoretical Pharmacokinetics (ADMET) Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cornerstone of modern drug discovery, allowing for the early identification of potentially problematic compounds before synthesis.[7][8][9] These models use quantitative structure-activity relationships (QSAR) and machine learning to correlate chemical structures with biological outcomes.[10][11][12]

ADMET Prediction Workflow

Caption: Workflow for in silico ADMET property prediction.

Predicted ADMET Properties

-

Absorption: The predicted logP and low TPSA suggest that the molecule is likely to have good passive permeability across the gut wall, indicating potentially good oral absorption.

-

Distribution: The compound's lipophilicity and low polar surface area suggest it may cross the blood-brain barrier. Plasma protein binding is predicted to be moderate to high.

-

Metabolism: The primary sites for metabolism are predicted to be:

-

Oxidation of the benzylic methyl group by Cytochrome P450 (CYP) enzymes to form a carboxylic acid.

-

Oxidation of the benzylic -CH₂- group.

-

Glucuronidation (Phase II metabolism) at the primary alcohol, forming a more water-soluble conjugate for excretion.

-

-

Excretion: The compound and its metabolites are likely to be cleared by the liver and excreted renally.

-

Toxicity:

-

Ames Mutagenicity: The structure does not contain common structural alerts for mutagenicity, so it is predicted to be non-mutagenic.[13]

-

hERG Inhibition: While no specific alerts are present, many compounds containing benzyl groups show some level of hERG inhibition. This would require experimental confirmation.

-

Hepatotoxicity: Predicted to be low, but this is a complex endpoint that is difficult to predict accurately in silico.

-

Proposed Synthetic Pathway

A plausible and efficient synthesis for (1-(3-Methylbenzyl)cyclopropyl)methanol would involve a Grignard reaction. This well-established method is suitable for creating carbon-carbon bonds and introducing functional groups.

Synthetic Workflow

Sources

- 1. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]

- 2. Actylis - Cyclopropylmethanol [solutions.actylis.com]

- 3. 3-Methylbenzyl alcohol | C8H10O | CID 11476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Download NMR Predict - Mestrelab [mestrelab.com]

- 6. chemaxon.com [chemaxon.com]

- 7. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 8. pharmaron.com [pharmaron.com]

- 9. Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations - Acellera Blog [acellera.com]

- 10. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches [arxiv.org]

- 12. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 13. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07322J [pubs.rsc.org]

Strategic Integration of Substituted Cyclopropylmethanols in Drug Discovery: Bioisosterism, Reactivity, and Biological Activity

The Mechanistic Rationale for Cyclopropylmethanols in Medicinal Chemistry

As application scientists and drug development professionals, we constantly face the attrition of lead compounds due to poor pharmacokinetic (PK) profiles, rapid metabolic clearance, or off-target toxicity. The strategic incorporation of the cyclopropylmethanol motif (CAS 2516-33-8) has emerged as a privileged structural modification to rescue and optimize such candidates.

The high ring strain of the cyclopropane ring profoundly influences the reactivity and three-dimensional architecture of the adjacent hydroxymethyl group[1]. Unlike flexible aliphatic chains, the cyclopropyl group restricts conformational entropy. This rigidity locks the molecule into a specific bioactive conformation, effectively reducing the entropic penalty upon target binding and enhancing overall receptor affinity.

Bioisosterism: Overcoming the Gem-Dimethyl Liability

A cornerstone strategy in modern synthetic workflows is the bioisosteric replacement of the lipophilic gem-dimethyl group with a substituted cyclopropylmethanol.

The Causality of the Substitution: Gem-dimethyl groups are traditionally incorporated into scaffolds to introduce steric bulk and block adjacent sites from Cytochrome P450 (CYP450) metabolic oxidation. However, this modification drastically increases the molecule's lipophilicity (LogP), which frequently leads to poor aqueous solubility, high plasma protein binding, and aggregation. By substituting the gem-dimethyl moiety with a cyclopropylmethanol group, we maintain the necessary steric footprint (the cyclopropyl ring mimics the spatial volume of the two methyls). Simultaneously, the introduced polar hydroxyl group acts as a hydrogen bond donor and acceptor, significantly lowering the overall LogP and improving aqueous solubility without sacrificing metabolic stability[2].

Table 1: Comparative Physicochemical Properties (Gem-Dimethyl vs. Cyclopropylmethanol)

| Property | Gem-Dimethyl Group | Cyclopropylmethanol Bioisostere | Mechanistic Impact |

| Steric Bulk | Moderate | Moderate to High | Maintains target pocket occupation and spatial constraints. |

| Lipophilicity (cLogP) | High (+0.5 to 1.0) | Reduced (-0.2 to +0.3) | Hydroxyl introduces polarity, improving overall ADME profile. |

| Aqueous Solubility | Poor | Enhanced | H-bond donor/acceptor capabilities interact favorably with water. |

| Metabolic Stability | Blocks local oxidation | Blocks local oxidation | Cyclopropyl ring resists CYP450 degradation. |

| H-Bond Donors/Acceptors | 0 / 0 | 1 / 1 | Alters receptor binding dynamics and solvation energy. |

Biological Activity: Allosteric Modulation of the Dopamine D3 Receptor

Substituted cyclopropylmethanols are not merely passive structural spacers; they actively dictate pharmacological profiles. A prime example is their application in the development of bitopic ligands for the Dopamine D3 Receptor (D3R), a critical target for treating substance abuse disorders and schizophrenia.

The Causality of Receptor Modulation: When a primary pharmacophore is linked to a secondary pharmacophore via a trans-cyclopropylmethyl linker, the resulting bivalent ligand exhibits remarkable selectivity and negative allosteric modulation at D3R[3]. A flexible alkyl linker would suffer a massive entropic penalty upon binding to the receptor. In contrast, the rigid trans-cyclopropyl spacer pre-organizes the ligand, perfectly aligning the two pharmacophores with the orthosteric and allosteric binding pockets of D3R. This precise spatial orientation enhances both the binding affinity and the functional bias of the molecule[3].

Logical relationship between cyclopropylmethanol structural properties and pharmacological outcomes.

Synthetic Methodologies and Self-Validating Protocols

To harness these biological activities, we must synthesize these motifs with absolute stereocontrol. The Furukawa-modified Simmons-Smith cyclopropanation, utilizing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), serves as our gold standard for generating these active molecules[4].

The Causality of Stereocontrol: Unmodified Simmons-Smith reactions lack enantiocontrol. By employing a chiral dioxaborolane ligand (Charette's method), we create a highly ordered transition state. The dioxaborolane features an acidic boron site and a basic amide site. This dual-nature ligand simultaneously complexes the halomethylzinc reagent and the basic allylic metal alkoxide of the substrate. This rigid, self-assembling transition state directs the methylene transfer exclusively to one face of the alkene, yielding enantiomeric excesses (ee) often exceeding 95%[5].

Protocol: Enantioselective Synthesis of Substituted Cyclopropylmethanols

Self-Validating System: This protocol incorporates an internal feedback loop using Chiral HPLC to ensure the transition state model was successfully achieved before proceeding to expensive downstream biological assays.

-

Reagent Preparation (Inert Atmosphere):

-

Flame-dry a Schlenk flask and purge with Argon.

-

Add anhydrous dichloromethane (DCM) and cool strictly to -78 °C.

-

Slowly add Et₂Zn (1.0 M in hexanes, 2.0 eq) followed by the dropwise addition of CH₂I₂ (4.0 eq).

-

Causality: The cryogenic temperature controls the exothermic formation of the highly reactive Furukawa reagent (IZnCH₂I) and prevents its premature decomposition into insoluble zinc polymers.

-

-

Ligand Complexation:

-

Add the chiral dioxaborolane ligand (1.2 eq) dissolved in DCM. Stir for 15 minutes to allow complete complexation with the zinc carbenoid.

-

-

Substrate Addition:

-

Introduce the substituted allylic alcohol (1.0 eq) dropwise.

-

Causality: The hydroxyl group of the allylic alcohol coordinates with the zinc center, directing the cyclopropanation strictly to the adjacent alkene face as dictated by the steric bulk of the chiral ligand.

-

-

Reaction Progression & Quenching:

-

Allow the mixture to slowly warm to 0 °C over 2 hours.

-

Quench aggressively with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl safely decomposes unreacted organozinc species and prevents the acidic hydrolysis of the newly formed, highly strained cyclopropyl ring.

-

-

Extraction and Self-Validation:

-

Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Step: Immediately run a crude aliquot through Chiral HPLC (e.g., Chiralcel OD-H column). If the ee is <90%, the ligand complexation step failed to reach equilibrium (often indicating moisture contamination). Do not proceed to biological evaluation until >90% ee is confirmed.

-

Step-by-step experimental workflow for the enantioselective Simmons-Smith cyclopropanation.

References[2] The Validation of Cyclopropylmethanol as a Bioisostere for the Gem-Dimethyl Group: A Comparative Guide. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8iEAMeO7Q_0_bsMHiq3Z13YcCN79asgVkfjyTGtXpQadlHoJ9cFmIh0aHIPL7XJHlvPUsRKLYR9Qq7b288Cw9c83way072eaG4_nqVz8JUmWKtEzNmGuE45vryrbprio7WHIpA2i-Nfpht2_sdMEkE-UUx9hjkKua9z9uRsZSdJ52xw5EGz61z1cL8SLWSKw3H8UOV9Q5jWi7gjgzOpns2bKNNUmaMce85ovSwuZ6TCQ3rMdAImDXGIyTimjYOSbhIw==[1] Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtnwOV8sALXYOSRElcLiA6S4KpZdqjTy9qEn-tdXOBWlzfkA-MyalElgez5MP2WPdOYkMA_HlDpqqpRq9aFh13z3pV1UgS99PT_i-MO3gJFuSw14kQHhZYwzK2b_ZVkVCmw6gTW6O5j7cGNCXBg56cmRz71sytmMPI_SlYr9s8mxkm0g8vAy4j40hMkEBCmGhjfHVbQlpXJ0ZDz5EIRmHAQWY2KhSmT8ktDcGCO8SXc5gzz3AY[5] Stereoselective Cyclopropanation Reactions | Chemical Reviews. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgDQDj8r6qwvpu1O756w4TBwRSQQQ3SdquJbhODRJtkNC1S4J-bgT9QJkPEKxDLj3klathTcK-nwLwhuLvZ0oSBC6TjNh5bNhvxivOERi-CKCSvbw-v8rUvkx1fqIabCgq2Syl[3] Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_jDeyG4GCD2jWunfHZWhnnZ-v3Lkcesh-aIyvoSCzfSmMwiB9kB8m6-xEVkIY8q7DPLnmnv-ScwOn_F17THZ49tmy6L_clWzanKDx_cCH4Ph2z48WS5iFxWnHTc4JZgM79Mlsip3Mc_DNNQ==[4] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfiY-a8LeC56Tboq3KtWaNDCOPqKdyHenDxMnpaxRe70ui2gMB7mIOugNhYgnqRU-WKQloCr16ZCTzv-MVdWnIw8-djHXJIUjrDAdXOdOy4ENwjamUfCdzofT85swBBhawfeg=

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

The Architecture of Sp³-Enriched Scaffolds: A Technical Guide to (1-(3-Methylbenzyl)cyclopropyl)methanol

Executive Summary

In the contemporary landscape of drug discovery, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich frameworks—often termed the "escape from flatland"—has become a foundational design principle. (1-(3-Methylbenzyl)cyclopropyl)methanol (CAS: 1462333-24-9)[1] represents a highly specialized, privileged building block engineered to meet these exact demands. First appearing in commercial chemical libraries and patent literature in the early 2010s[2], this compound is not a final active pharmaceutical ingredient (API), but rather a highly versatile intermediate. It provides medicinal chemists with a conformationally locked, metabolically stable scaffold capable of probing deep lipophilic pockets while offering a robust synthetic handle for further elaboration.

This whitepaper deconstructs the historical rationale, structural logic, and synthetic methodologies surrounding (1-(3-Methylbenzyl)cyclopropyl)methanol, providing a comprehensive guide for researchers utilizing this molecule in advanced drug design.

Structural Deconstruction & Rational Design

The discovery and historical utilization of cyclopropyl-methanol derivatives stem from the need to overcome the pharmacokinetic liabilities of flexible alkyl chains. The design of (1-(3-Methylbenzyl)cyclopropyl)methanol integrates three distinct functional domains, each serving a specific pharmacological and synthetic purpose[3].

The Cyclopropyl Core: Conformational Restriction

The cyclopropane ring is a classic bioisostere for both phenyl rings and gem-dimethyl groups. By locking the bond angles, the cyclopropyl core drastically reduces the conformational entropy of the molecule. This pre-organization lowers the entropic penalty upon binding to a target receptor. Furthermore, the cyclopropyl group exhibits unique oxidation behavior; it is significantly more resistant to cytochrome P450 (CYP450) mediated aliphatic oxidation compared to flexible isopropyl or propyl chains, thereby enhancing the metabolic half-life of the resulting drug candidate[3],[4].

The 3-Methylbenzyl Anchor

The benzyl moiety is a ubiquitous lipophilic anchor used to engage hydrophobic sub-pockets in target proteins (e.g., in kinase inhibitors or GPCR allosteric modulators). However, unsubstituted benzyl rings are highly susceptible to rapid para-hydroxylation by hepatic enzymes. The strategic placement of a methyl group at the meta position (3-methylbenzyl) serves a dual purpose:

-

Steric Shielding: It alters the electronic and steric profile of the ring, often redirecting or slowing down CYP-mediated metabolism.

-

Vectorial Projection: It provides an additional vector for Van der Waals interactions within asymmetric binding pockets.

The Methanol Synthetic Handle

The primary alcohol is the critical node for downstream synthetic divergence. It can be oxidized to an aldehyde for reductive aminations, converted into a leaving group (mesylate/tosylate) for nucleophilic displacement, or engaged directly in Mitsunobu etherifications[3].

Pharmacophore deconstruction of (1-(3-Methylbenzyl)cyclopropyl)methanol.

Physicochemical Profiling

To understand the utility of this building block, we must analyze its baseline physicochemical properties. The compound adheres strictly to the lower limits of Lipinski's Rule of Five, making it an ideal fragment for subsequent elaboration without risking pharmacokinetic bloating[2].

| Property | Value | Pharmacological Implication |

| CAS Number | 1462333-24-9 | Unique registry identifier for procurement[1]. |

| Molecular Weight | 176.25 g/mol | Low MW allows for extensive downstream functionalization. |

| LogP (Estimated) | ~2.62 | Optimal lipophilicity for membrane permeability[2]. |

| Topological Polar Surface Area | 20.23 Ų | Excellent potential for blood-brain barrier (BBB) penetration[2]. |

| H-Bond Donors/Acceptors | 1 / 1 | Minimal desolvation penalty; highly efficient binding[2]. |

| Rotatable Bonds | 3 | Low conformational flexibility due to the cyclopropyl lock[2]. |

Synthetic Architecture & Self-Validating Protocols

The synthesis of 1-benzylcyclopropyl methanols typically proceeds via the double alkylation of an active methylene compound, followed by the reduction of the resulting ester. The following protocol details the most robust, scalable pathway for synthesizing (1-(3-Methylbenzyl)cyclopropyl)methanol.

Step-by-Step Methodology

Phase 1: Cyclopropanation via Double Alkylation Rationale: Constructing the highly strained cyclopropane ring requires a strong base to generate a doubly stabilized enolate, which then undergoes sequential nucleophilic substitutions with a 1,2-dihaloethane.

-

Setup: In an oven-dried, argon-purged flask, dissolve ethyl 3-(3-methylphenyl)propanoate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Cool the mixture to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in portions to control the evolution of hydrogen gas.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours. The initial intermolecular alkylation is followed by a rapid intramolecular ring closure driven by the proximity effect.

-

Validation (In-Process): Quench a micro-aliquot with saturated NH₄Cl and extract with Ethyl Acetate (EtOAc). TLC analysis (Hexane:EtOAc 9:1) must show the complete consumption of the starting ester (Rf ~0.5) and the appearance of the cyclopropanated intermediate (Rf ~0.6).

Phase 2: Ester Reduction Rationale: Lithium aluminum hydride (LiAlH₄) is selected over milder reducing agents (like NaBH₄) because the steric hindrance of the cyclopropane ring adjacent to the ester carbonyl significantly retards hydride transfer. LiAlH₄ ensures rapid, quantitative reduction to the primary alcohol.

-

Setup: Dissolve the intermediate ethyl 1-(3-methylbenzyl)cyclopropanecarboxylate in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

-

Reduction: Add a solution of LiAlH₄ (1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours at 0 °C.

-

Fieser Workup (Self-Validating Safety Step): To quench unreacted LiAlH₄ safely and precipitate aluminum salts, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH₄ in grams). A granular white precipitate confirms successful quenching. Filter through Celite.

-

Final Validation: IR spectroscopy of the purified product will confirm success via the complete disappearance of the ester C=O stretch (~1730 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹).

Synthetic workflow for (1-(3-Methylbenzyl)cyclopropyl)methanol.

Downstream Applications in Medicinal Chemistry

Once synthesized, (1-(3-Methylbenzyl)cyclopropyl)methanol serves as a highly versatile nexus for generating diverse chemical libraries. Its primary applications include:

-

Etherification (Mitsunobu Reaction): The primary alcohol can be coupled with phenolic cores of target molecules. The cyclopropyl group acts as a rigid spacer, projecting the 3-methylbenzyl group into specific hydrophobic pockets without the entropic cost of a flexible ether linkage.

-

Oxidation to Aldehyde: Swern or Dess-Martin oxidation yields the corresponding cyclopropanecarbaldehyde. This is a critical precursor for reductive amination, allowing the attachment of complex amine pharmacophores[3].

-

Cross-Coupling Substrates: By converting the hydroxyl group to a triflate or halide, the scaffold can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings), further expanding the sp³ architectural complexity[3].

The integration of such specialized building blocks highlights the evolution of modern chemical synthesis—moving away from serendipitous discovery toward the rational, modular assembly of highly optimized molecular architectures.

References

-

Brackemeyer, T., et al. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Technical Whitepaper: Safety, Reactivity, and Handling of (1-(3-Methylbenzyl)cyclopropyl)methanol

Introduction: Structural Significance and Risk Profile

In modern drug discovery, conformationally restricted building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (1-(3-Methylbenzyl)cyclopropyl)methanol (CAS: 1462333-24-9) is a highly specialized intermediate that merges a lipophilic benzylic system with a cyclopropyl ring[1]. The cyclopropyl moiety imparts conformational rigidity and metabolic stability, while the primary alcohol serves as a versatile synthetic handle[2].

However, the juxtaposition of a strained three-membered ring and a reactive primary alcohol introduces unique safety and handling challenges. This guide synthesizes field-proven insights, physicochemical data, and authoritative protocols to ensure the safe handling and derivatization of this compound.

Physicochemical Profiling & Hazard Assessment

Because empirical toxicological data on novel, highly specific intermediates is often limited, safety protocols must be extrapolated from the compound's functional groups and predicted physicochemical properties[3].

Table 1: Physicochemical Properties and Predicted Hazards

| Property / Parameter | Value / Description | Safety Implication |

| CAS Number | 1462333-24-9 | Unique identifier for inventory and tracking. |

| Molecular Formula | C₁₂H₁₆O | High carbon-to-oxygen ratio indicates lipophilicity. |

| Molecular Weight | 176.25 g/mol | Readily absorbed through compromised skin barriers. |

| Predicted Boiling Point | 278.3 ± 9.0 °C | Low volatility at room temperature; inhalation risk is primarily via aerosols. |

| Predicted Density | 1.069 ± 0.06 g/cm³ | Denser than water; biphasic reactions require vigorous stirring. |

| Primary Hazard Class | Irritant (Skin/Eye) | The benzylic alcohol motif is a known dermal and ocular irritant. |

Mechanistic Reactivity & Safety Vulnerabilities

To handle (1-(3-Methylbenzyl)cyclopropyl)methanol safely, chemists must understand the causality behind its reactivity. The molecule possesses two distinct reactive domains that dictate its hazard profile:

A. The Primary Alcohol & Overoxidation Risks

Primary alcohols are readily oxidized to aldehydes. However, in benzylic or pseudo-benzylic systems, uncontrolled oxidation can rapidly proceed to the corresponding carboxylic acid (overoxidation)[4][5]. This overoxidation is highly exothermic. If performed with aggressive oxidants (e.g., Jones reagent or unbuffered permanganate), the thermal runaway can cause solvent boiling and vessel pressurization.

B. Cyclopropyl Ring Strain and Acid Sensitivity

The cyclopropyl ring possesses significant angular strain (~27.5 kcal/mol). While stable under neutral conditions, cyclopropylmethanols are highly susceptible to ring-opening or homoallylic rearrangement when exposed to strong Brønsted or Lewis acids[6]. In the presence of strong acids, the alcohol is protonated and leaves, generating a cyclopropylcarbinyl cation that rapidly rearranges, releasing heat and potentially generating unexpected, volatile byproducts. Safety Directive: All reactions and storage environments must remain strictly neutral or mildly basic.

E-E-A-T Grounded Safety & Handling Protocols

Adhering to the guidelines established in the National Research Council's 7[7], the following protocols form a self-validating system for risk mitigation:

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

Personal Protective Equipment (PPE): Standard nitrile gloves offer sufficient protection for splash hazards, but due to the compound's lipophilicity, gloves should be changed immediately upon contact. Splash goggles and a flame-resistant lab coat are mandatory.

-

Storage Conditions: Store in a tightly sealed amber vial under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. This prevents slow autoxidation of the alcohol and limits ambient light degradation.

-

Spill Response: Contain spills with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Dispose of the absorbed material in a designated hazardous organic waste container.

Experimental Workflow: Controlled TEMPO-Mediated Oxidation

A common synthetic requirement is the oxidation of (1-(3-Methylbenzyl)cyclopropyl)methanol to its corresponding aldehyde. Why TEMPO/BAIB? Traditional Swern oxidations generate toxic dimethyl sulfide gas and require cryogenic (-78 °C) conditions, posing scale-up hazards. Dess-Martin Periodinane (DMP) is shock-sensitive. A TEMPO/Bis(acetoxy)iodobenzene (BAIB) system is chosen because it operates at near-ambient temperatures, avoids explosive intermediates, and maintains the neutral conditions required to prevent cyclopropyl ring-opening.

Step-by-Step Methodology

-

Step 1: System Purge & Dissolution. Flame-dry a round-bottom flask and purge with N₂. Dissolve 1.0 equivalent of (1-(3-Methylbenzyl)cyclopropyl)methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration). Causality: N₂ prevents ambient moisture from interfering with the oxidant, while DCM provides a non-flammable, polar aprotic medium.

-

Step 2: Catalyst Addition. Add 0.1 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the initial exotherm upon the addition of the primary oxidant.

-

Step 3: Oxidant Addition. Slowly add 1.1 equivalents of BAIB portion-wise over 15 minutes.

-

Step 4: Self-Validating Monitoring. Allow the reaction to warm to room temperature. Monitor strictly via LC-MS or TLC every 30 minutes. Causality: Continuous monitoring is the only way to ensure the reaction is halted before overoxidation to the carboxylic acid occurs[5].

-

Step 5: Chemical Quenching. Once the starting material is consumed, immediately quench the reaction by adding a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃). Causality: Thiosulfate safely reduces any unreacted iodine(III) species and TEMPO radicals, preventing post-reaction exotherms during solvent evaporation.

-

Step 6: Isolation. Extract the biphasic mixture with DCM. Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Visualization

Workflow and safety checkpoints for the controlled oxidation of (1-(3-Methylbenzyl)cyclopropyl)methanol.

References

-

National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011.[Link]

-

Xu, et al. "Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates." Frontiers in Chemistry, 2020.[Link]

-

Ataman Kimya. "Benzyl Alcohol Safety and Toxicity Profile." Ataman Chemicals.[Link]

Sources

- 1. (1-(3-methylbenzyl)cyclopropyl)methanol CAS#: 1462333-24-9 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (1-(3-methylbenzyl)cyclopropyl)methanol CAS#: 1462333-24-9 [chemicalbook.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Prudent Practices in the Laboratory [nationalacademies.org]

experimental protocol for the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol

This comprehensive guide details a robust experimental protocol for the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol, a valuable building block in medicinal chemistry and drug development. The outlined two-step synthesis is designed for reproducibility and scalability in a research setting. This document provides not only a step-by-step procedure but also delves into the mechanistic rationale behind the chosen reagents and conditions, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

Cyclopropane rings are privileged motifs in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates.[1] The title compound, (1-(3-Methylbenzyl)cyclopropyl)methanol, incorporates this desirable structural feature along with a substituted benzyl group, making it a key intermediate for the synthesis of a diverse range of biologically active molecules. This guide presents a reliable synthetic route commencing with the esterification of cyclopropanecarboxylic acid, followed by a Grignard reaction with 3-methylbenzylmagnesium bromide, and culminating in the reduction of the resulting ketone to the target primary alcohol.

Proposed Synthetic Pathway

The synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol is proposed to proceed via a two-step sequence. The first step involves the formation of a suitable cyclopropyl ester, for example, methyl cyclopropanecarboxylate, from cyclopropanecarboxylic acid. This ester then undergoes a Grignard reaction with 3-methylbenzylmagnesium bromide to yield an intermediate ketone. The final step is the reduction of this ketone to the desired primary alcohol. A more direct, though potentially lower-yielding alternative, involves the reduction of an intermediate ester formed after the Grignard addition. For the purpose of this guide, we will focus on a pathway that offers high conversion and purity.

A more direct and efficient approach involves the preparation of methyl cyclopropanecarboxylate followed by its reduction with a suitable reagent. This guide will focus on a reliable two-step protocol: first, the synthesis of methyl cyclopropanecarboxylate, and second, its subsequent reaction with a Grignard reagent and reduction. An alternative final step using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to directly convert the intermediate ester to the alcohol will also be discussed.

PART 1: Synthesis of Methyl Cyclopropanecarboxylate

The initial step focuses on the efficient conversion of cyclopropanecarboxylic acid to its methyl ester. Esterification is a fundamental reaction in organic synthesis, and several methods exist for this transformation.[2][3][4] For this protocol, we will utilize a straightforward acid-catalyzed esterification.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Cyclopropanecarboxylic acid | ≥98% | Sigma-Aldrich | |

| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich | |

| Sulfuric acid | Concentrated, 95-98% | Sigma-Aldrich | Handle with extreme care. |

| Sodium bicarbonate | Saturated aqueous solution | - | For neutralization. |

| Magnesium sulfate | Anhydrous | Sigma-Aldrich | For drying. |

| Round-bottom flask | - | - | Appropriate size for the reaction scale. |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle | - | - | |

| Separatory funnel | - | - | |

| Rotary evaporator | - | - |

Experimental Protocol

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropanecarboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (10-20 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude methyl cyclopropanecarboxylate.[5]

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure methyl cyclopropanecarboxylate.[5]

PART 2: Synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol

This part details the core transformation: the reaction of methyl cyclopropanecarboxylate with a Grignard reagent, followed by reduction.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| Methyl cyclopropanecarboxylate | As prepared in Part 1 | - | |

| Magnesium turnings | 99.8% | Sigma-Aldrich | Activate before use. |

| 3-Methylbenzyl bromide | ≥97% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |

| Diethyl ether or THF | Anhydrous, ≥99.7% | Sigma-Aldrich | Inhibitor-free. |

| Iodine | Crystal | Sigma-Aldrich | For Grignard initiation. |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Extremely reactive with water.[6][7] |

| Ammonium chloride | Saturated aqueous solution | - | For quenching. |

| Hydrochloric acid | 10% aqueous solution | - | For work-up. |

| Three-necked round-bottom flask | - | - | Flame-dried. |

| Dropping funnel | - | - | |

| Inert gas supply (Argon or Nitrogen) | - | - | |

| Ice bath | - | - |

Experimental Protocol

The successful formation of a Grignard reagent is highly dependent on anhydrous conditions to prevent quenching of the reagent.[8][9]

-

Preparation: Rigorously dry all glassware in an oven and assemble it hot under a stream of inert gas (Argon or Nitrogen).

-

Magnesium Activation: Place magnesium turnings (1.2 eq) in the three-necked flask. Add a single crystal of iodine to activate the magnesium surface.[10]

-

Initiation: In a dropping funnel, prepare a solution of 3-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed. Gentle warming may be necessary to start the reaction.[10][11]

-

Addition: Once the reaction has initiated, add the remaining 3-methylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.[11]

The Grignard reagent will add to the ester carbonyl. The intermediate alkoxide can then be reduced in situ or in a separate step to the primary alcohol. A one-pot reduction with a powerful reducing agent like LiAlH₄ is often efficient.[12][13][14]

-

Reaction with Ester: Cool the freshly prepared 3-methylbenzylmagnesium bromide solution to 0 °C using an ice bath. Add a solution of methyl cyclopropanecarboxylate (0.8 eq) in anhydrous diethyl ether or THF dropwise via a dropping funnel.

-

Reduction: In a separate, dry flask under an inert atmosphere, prepare a solution of LiAlH₄ (2.0 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the reaction mixture from the Grignard addition to the LiAlH₄ solution via a cannula. Caution: The reaction with LiAlH₄ is highly exothermic and liberates hydrogen gas.[6]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of ethyl acetate, followed by the cautious addition of water, and then a 10% aqueous solution of hydrochloric acid or a saturated aqueous solution of ammonium chloride until the grayish precipitate turns into a clear solution.[12]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentration and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford (1-(3-Methylbenzyl)cyclopropyl)methanol.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for (1-(3-Methylbenzyl)cyclopropyl)methanol.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagents:

-

3-Methylbenzyl bromide: Is a lachrymator and corrosive. Handle with care.[11]

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere and use appropriate quenching procedures.[6]

-

Grignard Reagents: Are highly reactive and can ignite spontaneously in air. They react violently with water.[8][11]

-

Diethyl Ether and THF: Are extremely flammable. Use in a well-ventilated area away from ignition sources.

-

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the hydroxyl group in the final product).

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of (1-(3-Methylbenzyl)cyclopropyl)methanol. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further applications in drug discovery and development. The emphasis on mechanistic understanding and practical considerations aims to empower scientists to not only execute the synthesis but also to troubleshoot and adapt the protocol as needed.

References

-

OrgoSolver. "Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps." OrgoSolver. Accessed March 10, 2026. [Link]

-

Oreate AI Blog. "The Role of LiAlH4 in Transforming Esters: A Closer Look." Oreate AI Blog, December 30, 2025. [Link]

-

JoVE. "Video: Esters to Alcohols: Hydride Reductions." JoVE, May 22, 2025. [Link]

-

Organic Syntheses. "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation." Organic Syntheses, 2016, 93, 286-305. [Link]

-

Organic Chemistry Portal. "Ester to Alcohol - Common Conditions." Organic Chemistry Portal. Accessed March 10, 2026. [Link]

-

Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, February 3, 2023. [Link]

-

Wikipedia. "Cyclopropane carboxylic acid." Wikipedia. Accessed March 10, 2026. [Link]

-

QuickCompany. "Processes For The Preparation Of Cyclopropanecarboxylic Acid." QuickCompany. Accessed March 10, 2026. [Link]

- Google Patents. "CN111499508B - Preparation method of methyl cyclopropanecarboxylate.

- Google Patents. "US3997586A - Cyclopropanecarboxylic acids and esters.

-

Semantic Scholar. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Semantic Scholar. Accessed March 10, 2026. [Link]

-

PubMed. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." PubMed, February 7, 2008. [Link]

- Google Patents. "CN107673973B - Preparation method of cyclopropylamine intermediate methyl cyclopropanecarboxylate.

-

Brainly.in. "convert cyclopropane carboxylic acid into cyclopropane methanol." Brainly.in, February 8, 2019. [Link]

-

Shaalaa.com. "Write Balanced Equation for the Following Conversion: Cyclopropane Carboxylic Acid to Cyclopropylmethanol." Chemistry | Shaalaa.com, February 27, 2020. [Link]

- Google Patents. "DE19543087A1 - Process for the preparation of cyclopropylmethanol.

-

Organic Syntheses. "cyclopropanecarboxylic acid." Organic Syntheses. Accessed March 10, 2026. [Link]

-

Wikipedia. "Grignard reagent." Wikipedia. Accessed March 10, 2026. [Link]

-

The Royal Society of Chemistry. "Intramolecular cyclopropylmethylation via non- classical carbenium ion." The Royal Society of Chemistry. Accessed March 10, 2026. [Link]

-

ResearchGate. "Synthesis of compounds 83 a/b (n=3 or 4) following the two synthetic pathways." ResearchGate. Accessed March 10, 2026. [Link]

-

Chemguide. "AN INTRODUCTION TO GRIGNARD REAGENTS." Chemguide. Accessed March 10, 2026. [Link]

-

e-Publications@Marquette. "Synthesis of cyclopropane containing natural products." e-Publications@Marquette. Accessed March 10, 2026. [Link]

-

PrepChem.com. "Synthesis of 3-methylbutylmagnesium bromide." PrepChem.com. Accessed March 10, 2026. [Link]

-

Organic Syntheses. "(2s,3s)-(+)-(3-phenylcyclopropyl)methanol." Organic Syntheses. Accessed March 10, 2026. [Link]

- Google Patents. "CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.

-

ResearchGate. "Solvent screening of benzyl bromide Grignard reaction | Download Table." ResearchGate. Accessed March 10, 2026. [Link]

-

Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry, October 14, 2011. [Link]

-

ResearchGate. "Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst." ResearchGate. Accessed March 10, 2026. [Link]

-

Naarini Molbio Pharma. "2-Methoxybenzylmagnesium chloride." Naarini Molbio Pharma. Accessed March 10, 2026. [Link]

-

European Patent Office. "Process for the manufacture of cyclopropylamine - EP 0205403 A1." Googleapis.com. Accessed March 10, 2026. [Link]

-

PMC. "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction." PMC, June 26, 2025. [Link]

-

PMC. "Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines." PMC, February 19, 2024. [Link]